molecular formula C12H7N3O2S B1261305 AS-605240

AS-605240

Cat. No.: B1261305
M. Wt: 257.27 g/mol
InChI Key: SQWZFLMPDUSYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Chemical Reactions Analysis

AS-605240 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AS-605240 has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of AS-605240 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and amine oxidase [flavin-containing] B . These interactions can lead to various biological effects, including the inhibition of cell growth and survival pathways.

Comparison with Similar Compounds

AS-605240 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the quinoxaline and thiazolidine-2,4-dione moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H7N3O2S

Molecular Weight

257.27 g/mol

IUPAC Name

5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)

InChI Key

SQWZFLMPDUSYGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3

Pictograms

Irritant

Synonyms

5-quinoxalin-6-ylmethylenethiazolidine-2,4-dione
AS 605240
AS-605240
AS605240

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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Following the general method as outlined in Example 1, starting from quinoxaline-6-carbaldehyde (intermediate 55) and thiazolidinedione, the title compound was obtained.
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